molecular formula C11H10F2O4 B8010242 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid

Cat. No.: B8010242
M. Wt: 244.19 g/mol
InChI Key: LCMNNAXXPKVGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H8F2O4. It is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety attached to a propanoic acid group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the propanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-6(10(14)15)5-7-3-2-4-8-9(7)17-11(12,13)16-8/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMNNAXXPKVGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OC(O2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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